molecular formula C17H15ClN4O2 B2360057 3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1038995-97-9

3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2360057
M. Wt: 342.78
InChI Key: KVBKXURZSFQTQA-UHFFFAOYSA-N
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Description

“2- (2-Chlorobenzyloxy)phenylboronic acid” is a specialized reagent in biomedical research, often used in the synthesis of cancer therapeutic drugs. Its primary role lies in the creation of controlled substance inhibitors aimed at treating conditions like leukemia and lymphoma .


Molecular Structure Analysis

The molecular formula for “3- (2-Chlorobenzyloxy)phenylboronic acid” is C13H12BClO3 . The molecular weight is 262.50 .


Physical And Chemical Properties Analysis

The “3- (2-Chlorobenzyloxy)phenylboronic acid” is a solid with a melting point of 153-158 °C (lit.) . The predicted boiling point is 454.3±55.0 °C and the predicted density is 1.30±0.1 g/cm3 .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties, among others. The pyrazole moiety serves as a significant pharmacophore in the design of biologically active compounds, highlighting its importance in drug discovery and development. Specifically, pyrazole derivatives have been synthesized and studied for their therapeutic potential, showcasing the versatility and significance of this class of compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Role in Synthesis of Heterocyclic Compounds

Pyrazole derivatives are extensively utilized as synthons in the synthesis of various heterocyclic compounds. These compounds are integral in developing new drugs with potential biological activities. The synthesis strategies often involve annelating different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems available for pharmaceutical applications. This methodology provides valuable information for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Contributions to Anticancer Research

Pyrazoline, closely related to pyrazole, is another significant scaffold in the development of anticancer agents. Various pyrazoline derivatives have shown promising results in anticancer activity, demonstrating the potential of pyrazole and its derivatives in contributing to anticancer research and therapy. The synthesis of these derivatives and their biological evaluation have been a key area of interest, indicating the scope of pyrazole-based compounds in advancing anticancer treatments (Ray et al., 2022).

Safety And Hazards

The safety data sheet for “3- (2-Chlorobenzyloxy)phenylboronic acid” indicates that it is harmful if swallowed . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-7-3-1-5-11(13)10-24-16-8-4-2-6-12(16)14-9-15(22-21-14)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKXURZSFQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((2-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

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